Acide lignocérique

Vue d'ensemble

Description

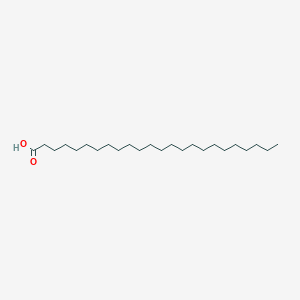

Tetracosanoic acid is a C24 straight-chain saturated fatty acid. It has a role as a volatile oil component, a plant metabolite, a human metabolite and a Daphnia tenebrosa metabolite. It is a very long-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a tetracosanoate.

Tetracosanoic acid is a natural product found in Amaranthus hybridus, Tornabea scutellifera, and other organisms with data available.

Lignoceric Acid is a saturated fatty acid with a 24-carbon backbone. Lignoceric acid occurs naturally in wood tar, various cerebrosides, and in small amount in most natural fats.

lignoceric acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Applications De Recherche Scientifique

Applications pharmaceutiques

L'acide lignocérique, dérivé de la lignine, a des applications pharmaceutiques potentielles . Les blocs de construction chimiques extraits de la lignine ont été étudiés pour leur utilisation potentielle en médecine . Il s'agit notamment de composés antimicrobiens, antiviraux et antitumoraux, ainsi que de systèmes de délivrance contrôlée de médicaments .

Valorisation bio-basée

L'this compound est un acide gras monoinsaturé à longue chaîne qui joue un rôle important dans le développement du système nerveux et le traitement des maladies neurologiques . La biosynthèse de l'acide nervonique, un type d'this compound, est étudiée depuis plusieurs années . La production d'acide nervonique par des réactions biocatalysées de monomères de lignine est un domaine de recherche prometteur .

Applications thérapeutiques

L'this compound a un potentiel thérapeutique en raison de son profil pro-inflammatoire, qui peut favoriser la stimulation immunitaire par l'activation et la prolifération cellulaires, ainsi que la production de cytokines .

Oxydation cellulaire

Des recherches ont été menées sur l'oxydation cellulaire de l'this compound, qui est régulée par la distribution sous-cellulaire des enzymes d'oxydation des acides gras .

Réparation de la barrière cutanée

Les huiles végétales, y compris celles contenant de l'this compound, ont été reconnues pour leurs effets sur les maladies de la peau et la restauration de l'homéostasie cutanée . Ces huiles ont des effets anti-inflammatoires et peuvent favoriser la cicatrisation des plaies et la réparation de la barrière cutanée

Mécanisme D'action

Target of Action

Lignoceric acid, also known as Tetracosanoic acid, is a saturated fatty acid with the formula C23H47COOH . It is found in wood tar, various cerebrosides, and in small amounts in most natural fats . The fatty acids of peanut oil contain small amounts of lignoceric acid . This fatty acid is also a byproduct of lignin production .

Mode of Action

It is known that lignoceric acid is involved in the synthesis of lignoceryl alcohol

Biochemical Pathways

Lignoceric acid is involved in the metabolism of very long chain (VLC) fatty acids . The oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases . These enzymes convert free fatty acids to acyl-CoA derivatives, which are essential for fatty acid metabolism .

Pharmacokinetics

It is known that lignoceric acid is primarily eliminated by hepatic metabolism . Diseases such as cardiac failure or drugs that alter hepatic blood flow may significantly affect lignoceric acid clearance .

Result of Action

The result of lignoceric acid’s action is the production of lignoceryl alcohol through reduction . This process is part of the metabolism of VLC fatty acids .

Analyse Biochimique

Biochemical Properties

Lignoceric acid is converted into lignoceroyl-CoA by acyl-CoA ligases, which are present in mitochondria, peroxisomes, and endoplasmic reticulum . The oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases .

Cellular Effects

The oxidation of lignoceric acid was found almost exclusively in peroxisomes . It was largely absent from mitochondria . Monolayers of fibroblasts lacking peroxisomes showed a pronounced deficiency in lignoceric acid oxidation .

Molecular Mechanism

Lignoceric acid exerts its effects at the molecular level through its conversion to lignoceroyl-CoA by acyl-CoA ligases . This process is crucial for the metabolism of very long chain (VLC) fatty acids .

Temporal Effects in Laboratory Settings

It is known that the oxidation of lignoceric acid is a time-dependent process .

Metabolic Pathways

Lignoceric acid is involved in the metabolism of very long chain (VLC) fatty acids . It is converted into lignoceroyl-CoA by acyl-CoA ligases, which is a crucial step in the metabolism of VLC fatty acids .

Transport and Distribution

Lignoceric acid is transported and distributed within cells and tissues through its conversion to lignoceroyl-CoA . This process is regulated by the subcellular localization of lignoceroyl-CoA ligases .

Subcellular Localization

The subcellular localization of lignoceric acid is regulated by the presence of lignoceroyl-CoA ligases in different organelles . These enzymes are present in mitochondria, peroxisomes, and endoplasmic reticulum .

Activité Biologique

Tetracosanoic acid, also known as lignoceric acid, is a long-chain saturated fatty acid with the chemical formula C24H48O2. It is naturally occurring in various plant and animal fats and has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and metabolic effects. This article delves into the biological activity of tetracosanoic acid based on recent research findings.

- Chemical Formula : C24H48O2

- Molecular Weight : 368.57 g/mol

- Structure : Long-chain saturated fatty acid with a straight-chain hydrocarbon structure.

Sources of Tetracosanoic Acid

Tetracosanoic acid can be found in various natural sources:

- Plant Oils : Present in oils derived from certain seeds and nuts.

- Animal Fats : Found in the adipose tissues of mammals.

- Microalgae : Certain species produce significant amounts of this fatty acid.

1. Antimicrobial Activity

Recent studies have demonstrated that tetracosanoic acid exhibits notable antimicrobial properties. For instance, a study highlighted its effectiveness against various bacteria and fungi:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 16.3 - 20.7 |

| Staphylococcus aureus | 10.8 - 13.5 |

| Escherichia coli | 15.5 - 17.0 |

| Candida albicans | 11.2 - 15.0 |

| Aspergillus niger | 8.0 - 8.6 |

The hexane extracts containing tetracosanoic acid showed moderate biological activity against Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a natural antimicrobial agent .

2. Antioxidant Activity

Tetracosanoic acid has also been studied for its antioxidant properties. The DPPH radical scavenging method was used to evaluate its ability to neutralize free radicals, which is crucial for preventing oxidative stress:

- IC50 Values : Lower IC50 values indicate higher antioxidant activity.

- Comparative studies showed that while tetracosanoic acid has antioxidant properties, it is less effective than other known antioxidants such as vitamin C .

3. Metabolic Effects

Research indicates that tetracosanoic acid plays a role in metabolic processes, particularly in lipid metabolism:

- Lipid Lowering : Studies have shown that dietary supplementation with tetracosanoic acid can influence lipid profiles, potentially reducing levels of harmful lipids in the bloodstream .

- Cellular Mechanisms : Tetracosanoic acid may affect various signaling pathways involved in lipid metabolism and inflammation, including the MAPK/ERK pathway and NF-κB signaling .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various fatty acids, including tetracosanoic acid, against a panel of bacteria and fungi. The results indicated that tetracosanoic acid had significant inhibitory effects on Bacillus subtilis and Escherichia coli, making it a candidate for further development as a natural preservative or therapeutic agent .

Research on Lipid Metabolism

In a clinical trial examining lipid-lowering therapies, researchers found that high doses of tetracosanoic acid contributed to improved lipid profiles in patients with coronary artery disease (CAD). This suggests that tetracosanoic acid may have beneficial effects on cardiovascular health through its impact on lipid metabolism .

Propriétés

IUPAC Name |

tetracosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZGJDVWLFXDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18080-73-4 (hydrochloride salt), 66502-42-9 (silver(1+) salt) | |

| Record name | Lignoceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021664 | |

| Record name | Tetracosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Lignoceric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetracosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

557-59-5 | |

| Record name | Tetracosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lignoceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracosanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetracosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIGNOCERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK3VCW5Y1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetracosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

84.2 °C | |

| Record name | Tetracosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.